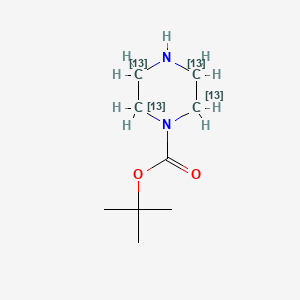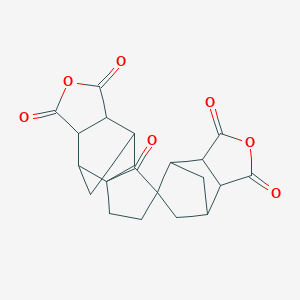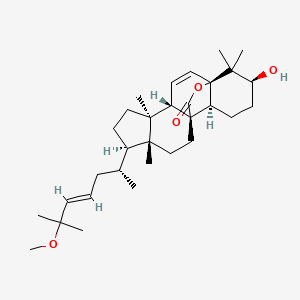
carbonic acid;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid;N,N-diethylethanamine: is a compound that combines the properties of carbonic acid and N,N-diethylethanamine Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while N,N-diethylethanamine is a tertiary amine with two ethyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
-
Carbonic Acid: Carbonic acid is typically formed by dissolving carbon dioxide in water. The reaction is as follows: [ \text{CO}_2 + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{CO}_3 ] This reaction is reversible and results in a weak acid that can dissociate into bicarbonate and hydrogen ions.
-
N,N-diethylethanamine: This compound can be synthesized through the alkylation of ammonia or primary amines with ethyl halides. For example, diethylamine can be prepared by reacting ethylamine with ethyl bromide: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{(C}_2\text{H}_5)_2\text{NH} + \text{HBr} ]
Industrial Production Methods:
Carbonic Acid: Industrially, carbonic acid is produced by dissolving carbon dioxide in water under high pressure.
N,N-diethylethanamine: This compound is produced on an industrial scale by the reaction of ammonia with ethyl chloride or ethyl bromide in the presence of a catalyst.
化学反応の分析
Types of Reactions:
-
Carbonic Acid:
Dissociation: Carbonic acid dissociates into bicarbonate and hydrogen ions: [ \text{H}_2\text{CO}_3 \leftrightarrow \text{HCO}_3^- + \text{H}^+ ]
Reaction with Bases: Carbonic acid reacts with bases to form bicarbonates and carbonates.
-
N,N-diethylethanamine:
Alkylation: N,N-diethylethanamine can undergo further alkylation to form quaternary ammonium salts.
Acid-Base Reactions: It can react with acids to form salts.
Common Reagents and Conditions:
Carbonic Acid: Common reagents include carbon dioxide and water. The reaction conditions typically involve high pressure.
N,N-diethylethanamine: Common reagents include ethyl halides and ammonia. The reaction conditions often involve the use of a catalyst and elevated temperatures.
Major Products Formed:
Carbonic Acid: Bicarbonates and carbonates.
N,N-diethylethanamine: Quaternary ammonium salts and various amine derivatives.
科学的研究の応用
Chemistry:
Carbonic Acid: Used in studying acid-base equilibria and buffering systems.
N,N-diethylethanamine: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology:
Carbonic Acid: Plays a role in physiological processes such as respiration and pH regulation.
N,N-diethylethanamine: Studied for its potential effects on biological systems and its use in drug development.
Medicine:
Carbonic Acid: Investigated for its role in metabolic processes and potential therapeutic applications.
N,N-diethylethanamine: Explored for its potential use in pharmaceuticals and as an intermediate in drug synthesis.
Industry:
Carbonic Acid: Used in carbonated beverages and as a leaching agent in mining.
N,N-diethylethanamine: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
Carbonic Acid:
Mechanism: Carbonic acid dissociates into bicarbonate and hydrogen ions, which can participate in various biochemical reactions.
Molecular Targets: Involved in the regulation of pH in biological systems.
N,N-diethylethanamine:
Mechanism: Acts as a base and nucleophile in chemical reactions.
Molecular Targets: Can interact with various molecular targets depending on its chemical environment and the specific reactions it undergoes.
類似化合物との比較
Carbonic Acid: Similar compounds include bicarbonates and carbonates.
N,N-diethylethanamine: Similar compounds include other tertiary amines such as N,N-dimethylethanamine and N,N-diisopropylethanamine.
Uniqueness:
Carbonic Acid: Unique due to its role in the carbon cycle and its ability to form bicarbonates and carbonates.
N,N-diethylethanamine: Unique due to its specific structure and reactivity, making it useful in various chemical syntheses and industrial applications.
特性
CAS番号 |
15715-57-8 |
|---|---|
分子式 |
C13H32N2O3 |
分子量 |
264.40 g/mol |
IUPAC名 |
carbonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4) |
InChIキー |
STNNHWPJRRODGI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.CCN(CC)CC.C(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


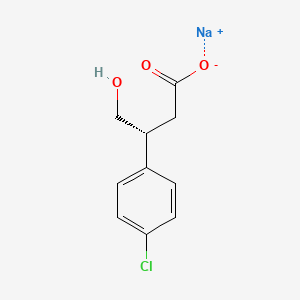
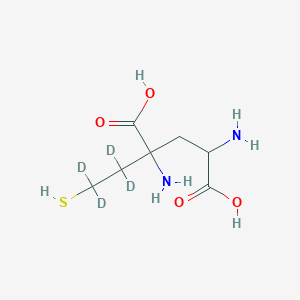

![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)

![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
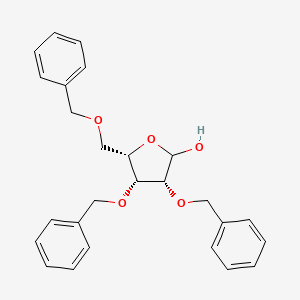
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
